molecular formula C21H15N3O3 B8455647 N-[2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-N'-phenylurea CAS No. 880337-04-2

N-[2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-N'-phenylurea

Cat. No. B8455647
Key on ui cas rn: 880337-04-2
M. Wt: 357.4 g/mol
InChI Key: DXIUKYIPJNVLJM-UHFFFAOYSA-N
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Patent
US07192471B2

Procedure details

A 250 ml three-neck bottle was charged under room temperature with 12.8 g [0.05 mol] anthranoylanthranilic acid and 100 ml methylethylketone. Under stirring 5.95 g [0.05 mol] phenylisocyanate was added and heated for about 4 hours under reflux about 80° C.). After this the suspension was cooled down to about. 40° C. Then 40 ml acetanhydrid was added and then heated additionally for 3 hours. After cooling down to 10° C. the precipitate was sucked off, washed with acetone and dried at 50° C. under normal pressure.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([C:7]([NH:9][C:10]2[C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=[CH:12][CH:11]=2)=O)[C:4]([NH2:19])=[CH:3][CH:2]=1.[C:20]1([N:26]=[C:27]=[O:28])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.CC(OC(C)=O)=O>CC(CC)=O>[C:20]1([NH:26][C:27]([NH:19][C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=2[C:7]2[O:18][C:16](=[O:17])[C:15]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[N:9]=2)=[O:28])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)N
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)CC
Step Two
Name
Quantity
5.95 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heated for about 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After this the suspension was cooled down to about
CUSTOM
Type
CUSTOM
Details
40° C
TEMPERATURE
Type
TEMPERATURE
Details
heated additionally for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to 10° C. the precipitate
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under normal pressure

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC(=O)NC1=C(C=CC=C1)C=1OC(C2=C(N1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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